Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate
CAS No.: 71215-83-3
Cat. No.: VC18445153
Molecular Formula: C29H17Cl2N5Na2O7S
Molecular Weight: 696.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71215-83-3 |
|---|---|
| Molecular Formula | C29H17Cl2N5Na2O7S |
| Molecular Weight | 696.4 g/mol |
| IUPAC Name | disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C29H19Cl2N5O7S.2Na/c30-22-11-16(34-33-15-4-8-25(37)21(10-15)29(39)40)2-5-19(22)20-6-3-17(12-23(20)31)35-36-28-24(32)7-1-14-9-18(44(41,42)43)13-26(38)27(14)28;;/h1-13,37-38H,32H2,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |
| Standard InChI Key | JDCAAORXVGDNBZ-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])Cl)Cl)N.[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bisazo backbone connecting naphthalene and biphenyl moieties, with sulfonate, hydroxy, amino, and chloro functional groups contributing to its polarity and reactivity. Its IUPAC name, disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate, reflects its tetracyclic structure. Key structural attributes include:
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Azo linkages (-N=N-): Two diazenyl groups enable conjugation and light absorption.
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Sulphonato groups (-SO₃⁻): Enhance water solubility and ionic character.
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Chlorine substituents: Increase molecular stability and electron-withdrawing effects.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₁₇Cl₂N₅Na₂O₇S |
| Molecular Weight | 696.4 g/mol |
| CAS Registry Number | 71215-83-3 |
| Solubility | Highly soluble in aqueous media |
| Stability | Sensitive to UV degradation |
The disodium salt form ensures solubility in polar solvents, making it suitable for dye formulations.
Synthesis and Manufacturing
Azo Coupling Reactions
Synthesis involves sequential diazotization and coupling steps:
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Diazotization of 2-amino-8-hydroxy-6-sulphonato-2-naphthylamine: Nitrous acid converts the amine to a diazonium salt.
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Coupling with 2,2'-dichlorobiphenyl-4-amine: The diazonium salt reacts with the biphenyl derivative, forming the first azo bond.
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Second Diazotization and Coupling: The intermediate undergoes further diazotization and couples with salicylic acid to yield the final product.
Reaction conditions (pH, temperature, and catalyst selection) critically influence yield and purity. Industrial-scale production requires rigorous purification to remove unreacted intermediates and byproducts.
Industrial Optimization
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Temperature Control: Maintained at 0–5°C during diazotization to prevent decomposition.
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pH Adjustment: Alkaline conditions (pH 8–9) favor coupling efficiency.
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Catalysts: Cupric ions often accelerate azo bond formation.
Applications and Functional Utility
Textile and Pigment Industries
The compound’s chromophoric system absorbs visible light, rendering it effective as:
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Acid Dyes: For protein fibers (wool, silk) due to sulfonate groups enabling electrostatic interactions.
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Reactive Dyes: Forms covalent bonds with cellulose under alkaline conditions.
Analytical Chemistry
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pH Indicators: Hydroxy and azo groups enable colorimetric responses to pH changes.
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Metal Ion Detection: Selective binding to transition metals via sulfonate and hydroxy motifs.
Environmental and Toxicological Profile
Ecotoxicological Risks
Azo dyes are scrutinized for potential ecosystem impacts:
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Persistence: Chlorine substituents may hinder biodegradation.
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Bioaccumulation: Low log P values (-2.5 to -1.8) suggest limited lipid solubility, reducing bioaccumulation potential .
Human Health Considerations
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Acute Toxicity: Limited data; structural analogs show low oral LD₅₀ (>2000 mg/kg in rodents).
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Mutagenicity: Azo bonds may reductively cleave to aromatic amines, some of which are carcinogenic .
Regulatory Status and Compliance
Global Regulations
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EU REACH: Requires registration for imports >1 ton/year.
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U.S. EPA TSCA: Listed on the Toxic Substances Control Act Inventory.
Future Directions and Research Gaps
Advanced Material Applications
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Nanoparticle Synthesis: Thermal decomposition of metal chelates could yield functional oxides (e.g., Fe₂O₃ nanoparticles) .
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Photodynamic Therapy: Azo dyes with heavy metal complexes may act as photosensitizers.
Environmental Mitigation
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Bioremediation Strategies: Microbial consortia capable of cleaving azo bonds under anaerobic conditions.
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Green Synthesis: Enzyme-catalyzed coupling to reduce hazardous waste.
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